

Optimizing the therapeutic window for Odatroltide administration post-stroke

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Compound of Interest

Compound Name: Odatroltide

Cat. No.: B15143700

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Technical Support Center: Odatroltide (LT3001) Administration Post-Stroke

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Odatroltide** (LT3001) in a post-stroke research setting.

Frequently Asked Questions (FAQs)

Q1: What is **Odatroltide** and what is its mechanism of action in the context of ischemic stroke?

A1: **Odatroltide** (also known as LT3001) is a novel synthetic peptide being investigated for the treatment of acute ischemic stroke.^{[1][2][3][4]} It possesses a dual mechanism of action:

- Thrombolytic: It enhances the binding of plasminogen to fibrin clots, promoting the body's natural clot-dissolving process (fibrinolysis) to restore blood flow.^[5]
- Neuroprotective: It has antioxidant properties, scavenges free radicals, and reduces reperfusion injury.^[6] It also exhibits anti-inflammatory effects by inhibiting leukocyte chemotaxis and platelet aggregation.^{[2][3]} One of its identified mechanisms is the downregulation of P-selectin expression.^[2]

Q2: What is the recommended therapeutic window for **Odatroltide** administration in preclinical models?

A2: Preclinical studies in rat embolic stroke models have investigated intravenous administration at 1.5, 3, and 4.5 hours after the onset of stroke.[7] Efficacy in reducing infarct size and swelling has been demonstrated when administered within these timeframes.[7] Clinical trials in humans are exploring a wider therapeutic window of up to 24 hours post-stroke. [1][5][6]

Q3: What dosages have been used in animal models and clinical trials?

A3: In focal embolic ischemic stroke rat models, an intravenous injection of 10 mg/kg has been used.[7] In a Phase 2 clinical trial, a single dose of 0.025 mg/kg was administered to patients. [1][2][4]

Q4: How is **Odatroltide** supplied and what is the administration route?

A4: **Odatroltide** is supplied as a lyophilized powder for injection.[2][3] The intended route of administration in both preclinical and clinical studies is intravenous infusion.[1][2][4][7] In a clinical setting, it has been administered as a 15-minute intravenous infusion.[2]

Data Presentation

The following tables summarize key parameters for **Odatroltide**. Note: Specific quantitative values for solubility and stability are not publicly available and should be determined empirically for your specific formulation.

Table 1: **Odatroltide** (LT3001) Dosing and Therapeutic Window

Parameter	Preclinical (Rat Model)	Clinical (Phase 2)
Dosage	10 mg/kg	0.025 mg/kg
Route of Administration	Intravenous (IV) Injection	Intravenous (IV) Infusion (15 min)
Therapeutic Window	1.5 - 4.5 hours post-stroke	Up to 24 hours post-stroke
Formulation	Lyophilized Powder for Injection	Lyophilized Powder for Injection

Table 2: **Odatroltide** (LT3001) Solubility Profile (Template)

Vehicle	Temperature (°C)	Solubility (mg/mL)	Observations
Sterile Water for Injection	25	Data not available	
0.9% Saline	25	Data not available	
Phosphate-Buffered Saline (PBS) pH 7.4	25	Data not available	

Table 3: Reconstituted **Odatroltide** (LT3001) Stability (Template)

Vehicle	Concentration (mg/mL)	Storage Temperature (°C)	Stability (Time to 10% Degradation)
0.9% Saline	Data not available	2-8	Data not available
0.9% Saline	Data not available	25 (Room Temperature)	Data not available

Experimental Protocols

1. Reconstitution of Lyophilized **Odatroltide** Powder

- Objective: To prepare a stock solution of **Odatroltide** for intravenous administration.
- Materials:
 - Vial of lyophilized **Odatroltide** (LT3001)
 - Sterile, non-pyrogenic vehicle (e.g., 0.9% Sodium Chloride for Injection, USP)
 - Sterile syringes and needles
- Procedure:
 - Bring the lyophilized **Odatroltide** vial to room temperature.

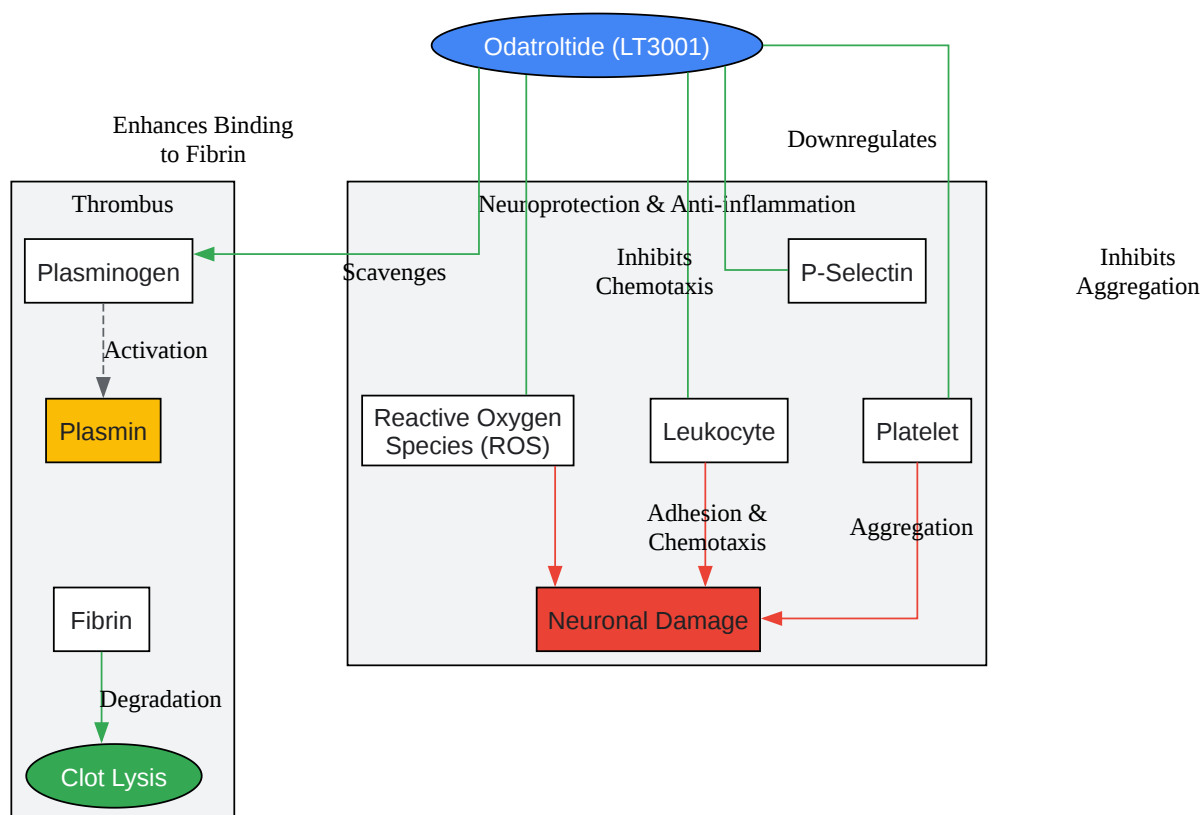
- Calculate the required volume of vehicle to achieve the desired concentration. Note: As specific concentrations are not published, it is recommended to start with a common concentration for peptide drugs, such as 1-5 mg/mL, and adjust based on solubility tests.
- Using a sterile syringe, slowly inject the calculated volume of the vehicle into the **Odatroltide** vial, directing the stream against the glass wall to minimize foaming.
- Gently swirl the vial to dissolve the powder. Do not shake vigorously, as this can cause aggregation or degradation of the peptide.
- Visually inspect the solution for any particulate matter or discoloration. The solution should be clear and colorless.
- Use the reconstituted solution immediately. If immediate use is not possible, store at 2-8°C and use within the timeframe determined by your internal stability studies.

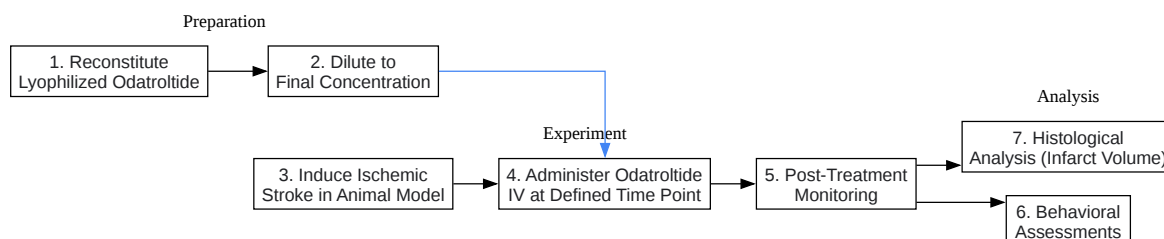
2. Intravenous Administration in a Rat Model of Ischemic Stroke

- Objective: To administer **Odatroltide** intravenously to a rat at a defined time point after stroke induction.
- Model: Focal embolic stroke model (or other relevant model).
- Procedure:
 - Induce ischemic stroke in the rat according to your established and approved protocol.
 - At the predetermined time point post-stroke (e.g., 1.5, 3, or 4.5 hours), anesthetize the animal if necessary and ensure proper restraint.
 - Dilute the reconstituted **Odatroltide** stock solution with sterile 0.9% saline to the final concentration required for injection.
 - Warm the tail of the rat to dilate the lateral tail vein.
 - Administer the calculated dose (e.g., 10 mg/kg) via the lateral tail vein. The injection should be given slowly and steadily.

- Monitor the animal for any immediate adverse reactions.
- Proceed with post-treatment monitoring and behavioral or histological analysis as per the study design.

Mandatory Visualizations





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